molecular formula C12H13N3O2S2 B3098669 2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide CAS No. 1340910-53-3

2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide

Cat. No.: B3098669
CAS No.: 1340910-53-3
M. Wt: 295.4
InChI Key: ZQYHRWKDHBOXLL-UHFFFAOYSA-N
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Description

2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a methylthio-aniline moiety. The compound’s structure includes a sulfonamide group at the 3-position of the pyridine ring and a 3-(methylthio)phenylamino group at the 2-position. This arrangement is hypothesized to enhance pharmacokinetic properties, such as metabolic stability and solubility, while enabling interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

2-(3-methylsulfanylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-18-10-5-2-4-9(8-10)15-12-11(19(13,16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYHRWKDHBOXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylthio)aniline with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

The applications of 2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide are not explicitly detailed within the provided search results. However, the search results do provide information on sulfonamides and related compounds, which can be helpful in inferring potential applications of the specified compound.

Sulfonamides: General Applications and Research

General Information: this compound is a compound that contains a sulfonamide group attached to a pyridine ring, with a 3-(methylthio)phenyl substituent.

Sulfonamides in Endothelin-Mediated Disorders: Sulfonamides, in general, have demonstrated potential as treatments for endothelin-mediated disorders . These disorders include hypertension, peripheral circulatory failure, heart diseases like angina pectoris and cardiomyopathy, arteriosclerosis, myocardial infarction, pulmonary hypertension, vasospasm, vascular restenosis, Raynaud's disease, and cerebral stroke . They are also considered useful in treating cerebral ischemia, late-phase cerebral spasm after subarachnoid hemorrhage, asthma, bronchoconstriction, renal failure (particularly post-ischemic), cyclosporine nephrotoxicity, colitis, other inflammatory diseases, and endotoxic shock associated with endothelin . Many sulfonamide compounds are potent endothelin antagonists, making them ideal clinical candidates .

Sulfonamides as Anti-Trypanosomal Agents: Research has explored novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as anti-trypanosomal agents . The study highlights the synthesis and in vitro evaluation of these compounds, indicating their potential in combating trypanosomal infections .

Pyridine-Based Sulfonamides: A novel class of functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide moieties has been designed and synthesized .

Other relevant applications:

  • Isothiazolo[5,4-b]pyridines, synthesized from 2-mercaptopyridin-3-carboxamides, have shown anti-tuberculosis effects and have been reported as COX-1 cyclooxygenase inhibitors, analgesics, and strong inhibitors of histone acetyltransferases with potential anticancer effects .
  • Sulfonamides can inhibit the binding of an endothelin peptide and are useful for the treatment of hypertension .

Mechanism of Action

The mechanism of action of 2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Positional Isomer: 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide

Structural Differences : The methylthio group is located at the 4-position of the phenyl ring instead of the 3-position.
Key Findings :

  • Bioactivity : Positional isomerism can significantly alter binding affinity. For example, the 3-(methylthio) configuration in the target compound may better accommodate steric or electronic requirements of target proteins compared to the 4-position isomer.
  • Development Status : This isomer is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy .

Functional Group Variant: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide Hydrochloride

Structural Differences :

  • Replaces the methylthio group with a methyl group on the phenyl ring.
  • The amino group is at the 4-position of the pyridine ring instead of the 2-position.
  • Exists as a hydrochloride salt .
    Key Findings :
  • Solubility : The hydrochloride salt form likely enhances aqueous solubility, which could improve oral bioavailability relative to the free base form of the target compound .

Methyl Sulfonamide Derivatives in Pharmacokinetic Studies

Example Compound : 8-Acetamido-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (29) .
Key Findings :

  • Methyl sulfonamide substituents, as seen in the target compound, are associated with improved metabolic stability and prolonged half-life due to resistance to oxidative degradation.
  • The target compound’s sulfonamide group may confer similar advantages over non-sulfonamide analogs.

Comparative Data Table

Compound Name Structural Differences Pharmacokinetic Properties Bioactivity Insights Development Status
2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide 3-(methylthio)phenyl, 2-amino pyridine Enhanced metabolic stability Potential enzyme/receptor binding Under investigation
2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide 4-(methylthio)phenyl isomer Unknown Reduced target affinity (inferred) Discontinued
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide HCl Methyl (no sulfur), 4-amino pyridine, HCl salt Higher solubility Altered enzyme interactions Available (limited data)

Biological Activity

2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a pyridine ring and a methylthio-substituted phenyl group. This compound belongs to a class of drugs known for their diverse biological activities, particularly in medicinal chemistry. The sulfonamide moiety is crucial for its biological effects, as it mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in microorganisms.

The synthesis of this compound typically involves the reaction of 3-(methylthio)aniline with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine. The process is carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature, followed by purification through recrystallization or chromatography .

Antimicrobial Properties

Sulfonamides, including this compound, are primarily known for their antibacterial properties. They inhibit bacterial growth by competing with PABA for the active site of dihydropteroate synthase, thus disrupting folate synthesis. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Table 1: Minimum Inhibitory Concentration (MIC) Values

OrganismMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Micrococcus luteus0.83
Candida albicans0.83

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicate that while the compound exhibits antimicrobial properties, it also has a notable safety profile, with lower toxicity observed in BALB/c 3T3 cells compared to HaCat cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : By mimicking PABA, it inhibits dihydropteroate synthase, leading to disrupted folic acid biosynthesis in bacteria.
  • Interaction with Other Targets : The compound may also interact with other enzymes and receptors, modulating various biological pathways beyond antimicrobial action .

Case Studies

Recent research highlights the potential of this compound in developing new antimicrobial agents. For instance, a study demonstrated that derivatives of this sulfonamide exhibited potent inhibitory effects against clinical strains of bacteria, suggesting its utility in treating resistant infections . Furthermore, molecular docking studies have indicated favorable binding interactions with key bacterial enzymes, enhancing its therapeutic potential .

Q & A

Q. What are the recommended synthetic pathways for 2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer :
    The compound can be synthesized via nucleophilic substitution between pyridine-3-sulfonyl chloride derivatives and 3-(methylthio)aniline. To optimize yield, employ computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and intermediates, followed by experimental validation using high-throughput screening. This hybrid approach reduces trial-and-error experimentation and accelerates condition optimization .
    • Key Parameters :
  • Temperature: 60–80°C (prevents decomposition of sulfonamide intermediates).
  • Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Catalyst: Base catalysts (e.g., triethylamine) improve reaction kinetics.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
    Combine multiple techniques:
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridine and phenyl rings.
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolve crystal structure to confirm sulfonamide bond geometry and intermolecular interactions .
    • Quality Control : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can researchers design initial biological activity screening for this compound?

  • Methodological Answer :
    Prioritize assays based on structural analogs (e.g., sulfonamide-based kinase inhibitors):
    • In Vitro Enzymatic Assays : Test inhibition of carbonic anhydrase or tyrosine kinases.
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
    • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound’s reactivity and interaction mechanisms?

  • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
    • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with COX-2) to identify key residues for mutagenesis studies .
    • Machine Learning : Train models on sulfonamide reaction databases to predict optimal solvents/catalysts .

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

  • Methodological Answer :
    • Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at the pyridine ring or methylthio group modification).
    • Biological Profiling : Compare IC50_{50} values across analogs in enzymatic and cellular assays.
    • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.
    • Metabolomics : LC-MS-based profiling to identify metabolic pathway disruptions in treated cells.
    • Kinetic Studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible binding .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
    Apply a 2k2^k factorial design to evaluate variables:
    • Factors : Temperature, solvent polarity, catalyst concentration.
    • Response Variables : Yield, purity, reaction time.
      Statistical analysis (ANOVA) identifies significant interactions, enabling robust process scaling .

Q. What methodologies address solubility challenges in formulation studies?

  • Methodological Answer :
    • Co-solvent Systems : Test PEG-400/water mixtures to enhance aqueous solubility.
    • Salt Formation : Screen with counterions (e.g., sodium or hydrochloride salts).
    • Nanoparticle Encapsulation : Use PLGA nanoparticles for controlled release .

Q. How can advanced chromatographic methods resolve degradation products?

  • Methodological Answer :
    • UHPLC-QTOF-MS : Employ a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile.
    • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, then profile degradation pathways .

Q. What strategies enable selective functionalization of the pyridine ring for derivative synthesis?

  • Methodological Answer :
    • Directed Ortho-Metalation : Use LDA to introduce substituents at the pyridine C4 position.
    • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction.
    • Protecting Groups : Temporarily block the sulfonamide moiety during derivatization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide

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